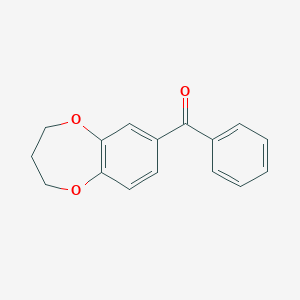
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone: is an organic compound with the molecular formula C16H14O3 It is a member of the benzodioxepin family, characterized by a benzene ring fused to a dioxepin ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dihydroxybenzene with epichlorohydrin to form the dioxepin ring, followed by Friedel-Crafts acylation with benzoyl chloride to introduce the phenylmethanone group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using or , converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as a β-adrenergic stimulant , which could have implications in treating respiratory conditions like asthma .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new bronchodilators and anti-inflammatory agents .
作用機序
The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone involves its interaction with β-adrenergic receptors . By stimulating these receptors, the compound can induce bronchodilation, making it useful in treating conditions like asthma. The exact molecular pathways involve the activation of adenylate cyclase , leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle .
類似化合物との比較
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)acetic acid
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)amine
Uniqueness: Compared to its analogs, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is unique due to its ketone functional group , which imparts different chemical reactivity and biological activity. This ketone group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
生物活性
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone, also known by its CAS number 147644-07-3, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : C16H14O3
- Molecular Weight : 254.28 g/mol
- Structure : The compound features a benzodioxepin core linked to a phenyl group via a ketone functional group.
Biological Activity Overview
Research on 3,4-dihydro-2H-1,5-benzodioxepin derivatives suggests a variety of biological activities. These include:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Anticancer Properties : Some studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Effects : Certain derivatives have demonstrated activity against bacteria and fungi, indicating their potential use in treating infections.
Antioxidant Activity
A study highlighted the antioxidant capabilities of 3,4-dihydro derivatives. The compound was tested using DPPH and ABTS assays, showing significant free radical scavenging activity (IC50 values indicating effectiveness) compared to standard antioxidants like ascorbic acid .
Anticancer Studies
Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzodioxepin derivatives on human cancer cell lines. The findings revealed that certain modifications to the benzodioxepin structure enhanced cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast and lung cancer cells .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of 3,4-dihydro derivatives against several pathogens. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Case Studies
特性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWIKKKUXNBHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352402 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147644-07-3 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













